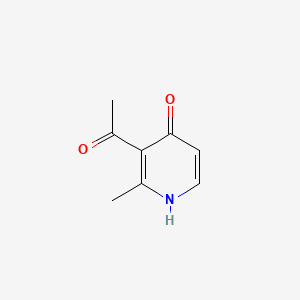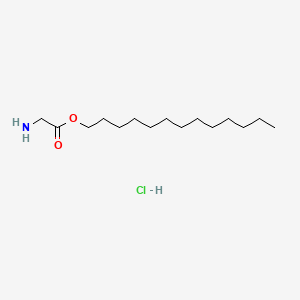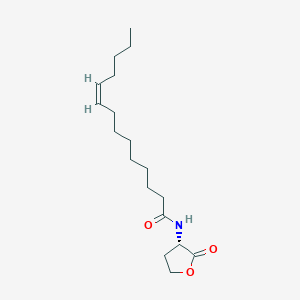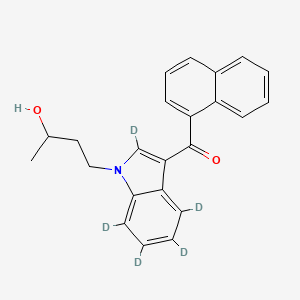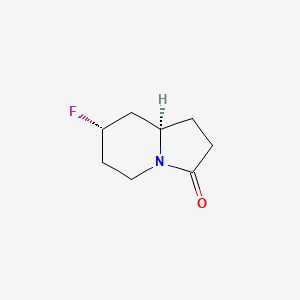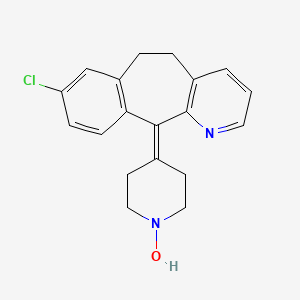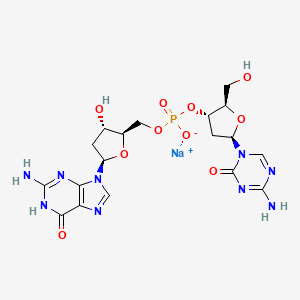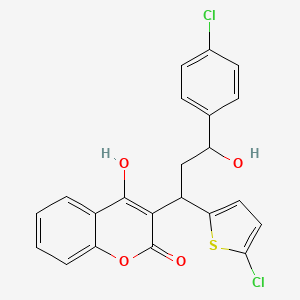
Tioclomarol
説明
チオクロマロールは、4-ヒドロキシクマリン系ビタミンK拮抗剤に属する抗凝固剤です。 第2世代の薬剤であり、主に殺鼠剤として使用され、他の抗凝固剤に抵抗性のあるげっ歯類の防除に有効です .
科学的研究の応用
チオクロマロールは、科学研究で以下のような用途があります。
化学: 抗凝固剤およびビタミンK拮抗剤を含む研究におけるモデル化合物として使用されます。
生物学: 特に抗凝固作用などの生物系への影響に関する研究が進行中です。
医学: 主に殺鼠剤として使用されていますが、その作用機序は、新しい抗凝固剤の開発に関する洞察を提供します。
作用機序
チオクロマロールは、ビタミンK依存性凝固因子の活性化に不可欠な酵素であるビタミンKエポキシドレダクターゼを阻害することにより効果を発揮します。この阻害は、活性凝固因子の形成を阻止し、抗凝固作用を引き起こします。 分子標的としては、酵素自体および凝固因子の合成に関与する経路が含まれます .
準備方法
チオクロマロールの合成は、4-クロロフェニルおよび5-クロロ-2-チエニル誘導体を3-ヒドロキシプロピル-2-ヒドロキシ-4H-クロメン-4-オンと反応させることにより行われます。 反応条件としては、一般的に、目的の生成物の形成を促進するために、有機溶媒および触媒を使用することが含まれます . 工業生産方法には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が含まれる場合があります。
化学反応の分析
チオクロマロールは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下では、酸化されてさまざまな酸化誘導体を形成することがあります。
還元: 還元反応は、官能基を修飾し、還元生成物の形成につながる可能性があります。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素などのハロゲン化剤が含まれます。形成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。
類似化合物との比較
チオクロマロールは、その特定の構造と作用機序により、抗凝固剤の中でユニークな存在です。類似の化合物には以下が含まれます。
ワルファリン: 抗凝固作用を持つ別の4-ヒドロキシクマリン誘導体です。
ブロジファクム: 作用機序が類似した強力な抗凝固剤殺鼠剤です。
ジフェナクム: チオクロマロールと構造的に類似した別の殺鼠剤
チオクロマロールは、抵抗性げっ歯類の個体数に対する有効性により、これらの類似化合物とは一線を画しています。
特性
IUPAC Name |
3-[3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOVNKNTPWHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875354 | |
| Record name | Tioclomarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22619-35-8 | |
| Record name | Tioclomarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22619-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioclomarol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022619358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioclomarol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13451 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tioclomarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioclomarol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOCLOMAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B7C16LFK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Tioclomarol work as an anticoagulant?
A1: this compound, like other coumarin-derived anticoagulants, inhibits the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the cyclic interconversion of vitamin K, a cofactor required for the post-translational modification (gamma-carboxylation) of specific glutamic acid residues in clotting factors II, VII, IX, and X. By blocking VKORC1, this compound disrupts the production of functional clotting factors, thereby inhibiting the coagulation cascade and producing an anticoagulant effect. [, , ]
Q2: Are there any analytical methods available for the detection and quantification of this compound in biological samples?
A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a suitable technique for the simultaneous determination of various anticoagulant compounds, including this compound, in biological matrices like plasma. This method offers high sensitivity and specificity, making it a valuable tool for monitoring this compound levels in clinical and research settings. []
Q3: Are there any recommendations regarding the splitting of this compound tablets for dosage adjustments?
A4: While one study investigated the impact of cutting various oral anticoagulant tablets, including this compound, into halves or quarters, it focused on the weight consistency of the resulting fragments rather than their impact on this compound's specific pharmacokinetics or pharmacodynamics. Therefore, further research is needed to determine whether splitting this compound tablets is advisable for dose adjustments. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



